Cas no 2171463-99-1 (3-(1-benzylpiperidin-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(1-benzylpiperidin-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-benzylpiperidin-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
- 2171463-99-1
- 3-[(1-benzylpiperidin-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- EN300-1492670
-
- インチ: 1S/C31H33N3O5/c35-29(36)18-28(30(37)32-22-14-16-34(17-15-22)19-21-8-2-1-3-9-21)33-31(38)39-20-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-13,22,27-28H,14-20H2,(H,32,37)(H,33,38)(H,35,36)
- InChIKey: OPZOKQLGPCPOIT-UHFFFAOYSA-N
- SMILES: O(C(NC(CC(=O)O)C(NC1CCN(CC2C=CC=CC=2)CC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 527.24202116g/mol
- 同位素质量: 527.24202116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 39
- 回転可能化学結合数: 10
- 複雑さ: 816
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- XLogP3: 1.7
3-(1-benzylpiperidin-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1492670-10.0g |
3-[(1-benzylpiperidin-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171463-99-1 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1492670-500mg |
3-[(1-benzylpiperidin-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171463-99-1 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1492670-10000mg |
3-[(1-benzylpiperidin-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171463-99-1 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1492670-2.5g |
3-[(1-benzylpiperidin-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171463-99-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1492670-50mg |
3-[(1-benzylpiperidin-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171463-99-1 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1492670-1.0g |
3-[(1-benzylpiperidin-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171463-99-1 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1492670-1000mg |
3-[(1-benzylpiperidin-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171463-99-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1492670-5000mg |
3-[(1-benzylpiperidin-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171463-99-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1492670-0.1g |
3-[(1-benzylpiperidin-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171463-99-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1492670-0.5g |
3-[(1-benzylpiperidin-4-yl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
2171463-99-1 | 0.5g |
$3233.0 | 2023-06-05 |
3-(1-benzylpiperidin-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
3-(1-benzylpiperidin-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報
Research Briefing on 3-(1-benzylpiperidin-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171463-99-1)
This research briefing provides an in-depth analysis of the latest developments surrounding the compound 3-(1-benzylpiperidin-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171463-99-1). This molecule, characterized by its complex structure incorporating a benzylpiperidine moiety and a fluorenylmethoxycarbonyl (Fmoc) protecting group, has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and peptide synthesis.
Recent studies have focused on the synthesis and characterization of this compound, highlighting its utility as a versatile building block in the development of novel therapeutic agents. The presence of the Fmoc group is particularly noteworthy, as it is commonly employed in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptide chains. This feature makes the compound a valuable intermediate in the production of peptide-based drugs, which are increasingly prominent in the treatment of various diseases, including cancer, metabolic disorders, and infectious diseases.
One of the key findings from recent research is the compound's role in facilitating the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but exhibit enhanced stability and bioavailability. Researchers have successfully utilized 3-(1-benzylpiperidin-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid to introduce benzylpiperidine motifs into peptide backbones, thereby improving their pharmacokinetic properties. This advancement holds promise for the development of next-generation peptide therapeutics with improved efficacy and reduced side effects.
In addition to its applications in peptide synthesis, the compound has also been investigated for its potential as a scaffold for small-molecule drug discovery. The benzylpiperidine moiety is a common pharmacophore found in many bioactive molecules, including antipsychotics, analgesics, and anti-inflammatory agents. By incorporating this moiety into a multifunctional framework, researchers aim to design compounds with tailored biological activities. Preliminary studies have demonstrated the compound's ability to interact with various biological targets, such as G protein-coupled receptors (GPCRs) and enzymes, suggesting its broad applicability in drug development.
Another area of interest is the compound's physicochemical properties, which have been characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). These studies have confirmed the compound's high purity and stability under standard laboratory conditions, further supporting its suitability for use in pharmaceutical research. Moreover, computational modeling studies have provided insights into the compound's conformational flexibility and potential binding modes, aiding in the rational design of derivatives with enhanced biological activity.
Despite these promising developments, challenges remain in optimizing the synthesis and scalability of 3-(1-benzylpiperidin-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid. Current synthetic routes often involve multiple steps and require careful purification to achieve high yields. Researchers are actively exploring alternative strategies, such as flow chemistry and catalytic methods, to streamline the production process and reduce costs. Addressing these challenges will be critical for enabling the widespread adoption of this compound in both academic and industrial settings.
In conclusion, 3-(1-benzylpiperidin-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS: 2171463-99-1) represents a promising tool in the fields of peptide synthesis and small-molecule drug discovery. Its unique structural features and demonstrated biological relevance make it a valuable asset for researchers seeking to develop innovative therapeutic agents. Continued investigation into its applications and optimization of its synthesis will undoubtedly contribute to advancements in chemical biology and medicinal chemistry.
2171463-99-1 (3-(1-benzylpiperidin-4-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) Related Products
- 946339-92-0(N-(4-fluorophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide)
- 2969617-21-6(O1-benzyl O2-methyl (2S,4S)-2-but-3-enyl-4-fluoro-pyrrolidine-1,2-dicarboxylate)
- 125764-79-6(4-isocyanopyridine)
- 1806416-10-3(2,6-Diiodo-4-fluoromandelic acid)
- 497060-63-6(2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone)
- 2138035-57-9(1-(propoxymethyl)cyclopropane-1-sulfonyl chloride)
- 923217-95-2(N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide)
- 2260931-78-8(4-amino-4H-1,2,4-triazole-3-thiol; hydrazine)
- 2228557-70-6(3,3-difluoro-1-2-methyl-4-(trifluoromethyl)phenylcyclobutan-1-amine)
- 1110897-36-3({[1,1'-Biphenyl]-4-yl}methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate)




